![molecular formula C19H14FN5O B2369726 3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380098-78-0](/img/structure/B2369726.png)
3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings . It has a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a six-membered carbon ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in a delocalized electron system, which could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These could include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Applications De Recherche Scientifique
Molecular Structure and Computational Analysis
The compound's molecular structure and properties have been explored through various computational methods. Crystal structure and Hirshfeld surface analysis were conducted to understand the compound's structural intricacies. Density Functional Theory (DFT) calculations were utilized to optimize the structure, and molecular docking studies were performed to analyze the compound's potential as an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), suggesting its applicability in increasing sensitivity to apoptosis in specific cellular contexts (Venkateshan et al., 2019).
Synthesis and Characterization
The synthesis of related pyridine derivatives has been reported, involving reactions of benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. The compounds underwent structural elucidation based on spectral data and elemental analysis. These compounds were assessed for their antibacterial and antitumor activities, indicating their potential use in therapeutic applications (Elewa et al., 2021).
Drug-Like Behavior and Enzyme Inhibition
The compound's drug-like behaviors were analyzed using HOMO-LUMO analysis. It also underwent homology modeling and molecular docking analysis against SARS CoV-2 RdRp enzyme. The results suggest potential applications in treating diseases like COVID-19 by inhibiting the RdRp enzyme, indicating a scope in antiviral research (Venkateshan et al., 2020).
Synthetic Approaches and Derivatives
Innovative synthetic approaches for the compound and its derivatives have been developed. These approaches highlight the compound's versatility and potential for creating a variety of derivatives with possible applications in different fields of medicinal chemistry (Patil & Mahulikar, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-14-4-1-3-13(9-14)16-6-7-19(26)25(23-16)15-11-24(12-15)18-5-2-8-22-17(18)10-21/h1-9,15H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUCCUMPVZOUQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(N=CC=C2)C#N)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one](/img/structure/B2369643.png)
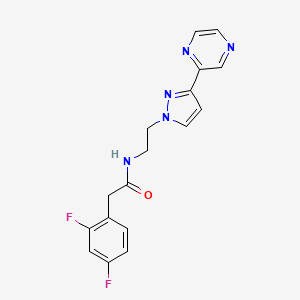
![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)

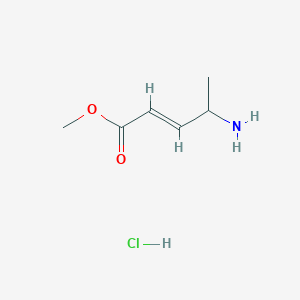
![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2369656.png)

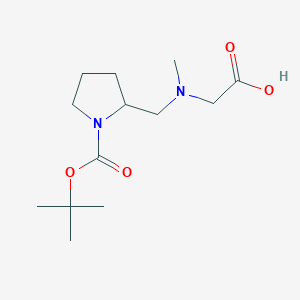
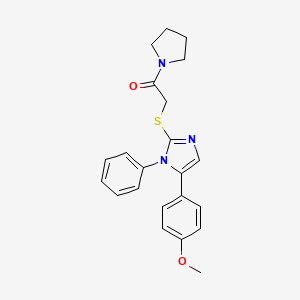
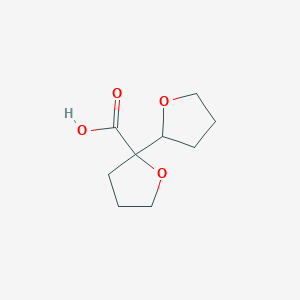
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2369665.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)